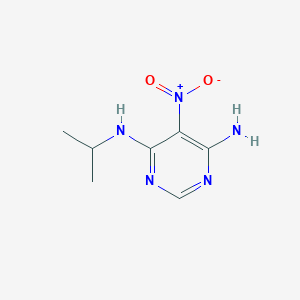

5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

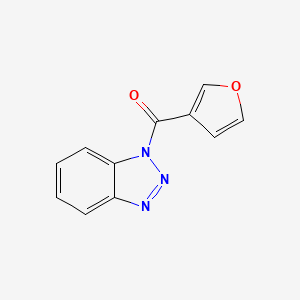

5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine is a pyrimidine derivative . Pyrimidines are one of the most important biological families of nitrogen-containing molecules . They are essential components of nucleic acids and are also used in the development of new drugs .

Molecular Structure Analysis

The molecular structure of 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine consists of a pyrimidine core with amino substituents at positions 2, 4, and 6 . It contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Wissenschaftliche Forschungsanwendungen

Reactions with Amines and Thiols

One study explores the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, leading to the formation of products with potential biological activity. This research indicates the versatility of nitro-substituted pyrimidines in organic synthesis, allowing for the creation of compounds that might have specific applications in drug development or as intermediates in chemical synthesis (Čikotienė et al., 2007).

Antimitotic Agents

Another significant application is related to antitumor activities observed in mice for derivatives of pyridine, which are precursors to potent antimitotic agents. This study underlines the importance of 5-nitropyridine derivatives in medicinal chemistry, especially in the development of new therapeutic agents targeting cancer (Temple et al., 1992).

Fischer–Hepp Type Rearrangement

Research on the activation of chloropyrimidines towards nucleophilic substitution reactions with amines has demonstrated a pathway to obtain 5-nitroso-4,6-pyrimidinediamines, showcasing the compound's reactivity and potential for generating structurally novel pyrimidine derivatives. This opens avenues for synthesizing compounds with unique properties, possibly useful in various scientific applications (Čikotienė et al., 2013).

Photodegradable Polyimides

In the field of materials science, the synthesis and photodegradation of positive working polyimides derived from nitro-substituted compounds, including 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine, have been explored. These materials exhibit positive working image upon light irradiation, indicating their potential use in photolithographic processes or as materials with tunable degradation properties (Feng et al., 1997).

Synthesis of Tetrahydropteridine Derivatives

The compound has also been used in the synthesis of tetrahydropteridine derivatives, including stereoisomers of tetrahydrofolic acid, which are crucial in the field of biochemistry and pharmaceuticals. These derivatives have applications in drug development and as intermediates in the synthesis of biologically active compounds (Bailey et al., 1992).

Zukünftige Richtungen

The future directions for research on 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine and similar compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Given the wide range of biological activities exhibited by pyrimidine derivatives, they could be promising candidates for the development of new drugs .

Eigenschaften

IUPAC Name |

5-nitro-4-N-propan-2-ylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2/c1-4(2)11-7-5(12(13)14)6(8)9-3-10-7/h3-4H,1-2H3,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCULFHZYODYQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate](/img/structure/B2775518.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![N-[[4-(2-Pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2775522.png)

![2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2775526.png)

![3-[2-[4-(Benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B2775528.png)

![N-cyclohexyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2775533.png)

![N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2775534.png)

![2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2775535.png)

![1-methyl-4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazol-5-amine](/img/structure/B2775539.png)